(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 180468-41-1
VCID: VC0180666
InChI: InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1
SMILES: CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3
Molecular Formula: C18H19NO2
Molecular Weight: 281.355

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.: 180468-41-1

Cat. No.: VC0180666

Molecular Formula: C18H19NO2

Molecular Weight: 281.355

* For research use only. Not for human or veterinary use.

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate - 180468-41-1

Specification

CAS No. 180468-41-1
Molecular Formula C18H19NO2
Molecular Weight 281.355
IUPAC Name ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1
Standard InChI Key DKKVDRQVNMALLN-QGZVFWFLSA-N
SMILES CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3

Introduction

Chemical Identity and Structure

The compound (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate represents an important chiral molecule in the isoquinoline derivative class. This compound features a 1,2,3,4-tetrahydroisoquinoline core with specific substitution patterns that define its chemical identity and properties. The stereogenic center at position 1 bears the R configuration, which distinguishes it from its enantiomer, the S-form. This stereochemistry is crucial for its specific applications, particularly in pharmaceutical research and development where stereoisomers can exhibit different biological activities .

Structural IdentifierValue
IUPAC Nameethyl (1R)-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate
InChIInChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1
InChI KeyDKKVDRQVNMALLN-QGZVFWFLSA-N
Canonical SMILESCCOC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=CC=C3

Physical and Chemical Properties

The physical and chemical properties of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate have significant implications for its handling, storage, and applications in research and pharmaceutical development. Understanding these properties provides essential information for researchers working with this compound. Based on available data, this compound possesses distinct characteristics that influence its behavior in various experimental and synthesis contexts .

The compound demonstrates specific solubility patterns that are important for its utilization in laboratory settings. It shows slight solubility in common organic solvents such as chloroform and methanol, while exhibiting better solubility in dimethyl sulfoxide (DMSO). This solubility profile guides the selection of appropriate solvents for experimental procedures involving this compound, particularly in synthesis reactions and biological assays where solvent compatibility is crucial .

The key physical and chemical properties of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized in the following table:

PropertyValue
CAS Number180468-41-1
Molecular FormulaC₁₈H₁₉NO₂
Molecular Weight281.35 g/mol
Physical StateNot specified in available sources
SolubilityChloroform (Slightly), Methanol (Slightly), DMSO
Storage ConditionRoom temperature for shipping; specific long-term storage conditions not detailed
Hazard ClassificationGHS07 (Warning)
Hazard StatementsH302, H315, H319, H335

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate holds significant value in various research and development contexts, particularly in the pharmaceutical sector. As a chiral compound with specific structural features, it finds applications in multiple areas of scientific investigation. The compound serves as an important intermediate in the synthesis of pharmaceutical compounds and as a reference standard in analytical chemistry for quality control and method validation .

In pharmaceutical research, this compound has been identified as a Solifenacin-related compound or impurity, indicating its relevance in the synthesis or quality control of this urinary antispasmodic medication. This relationship suggests its importance in the development and manufacturing processes of certain therapeutic agents .

The compound also plays a role in structure-activity relationship studies, where the impact of stereochemistry on biological activity is investigated. Such studies are crucial for the rational design and development of new drugs with improved efficacy and selectivity. The R configuration at the stereogenic center of this compound can significantly influence its interactions with biological targets, making it a valuable tool in medicinal chemistry research .

Additionally, this compound may serve as a starting material for the preparation of more complex molecules with potential therapeutic applications. Its well-defined structure and stereochemistry provide a reliable foundation for further chemical modifications aimed at enhancing biological activity or pharmacokinetic properties .

Pharmacological Properties and Biological Activity

While specific pharmacological data for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is limited in the available literature, related isoquinoline derivatives have demonstrated a wide range of biological activities that suggest potential therapeutic applications. Understanding these general properties provides context for the potential applications of this specific compound in pharmacological research .

Isoquinoline derivatives as a structural class have shown diverse pharmacological activities including anti-cancer, anti-inflammatory, enzyme inhibitory, antispasmodic, and neuroprotective properties. These biological activities make them important scaffolds in medicinal chemistry and drug discovery efforts. The specific stereochemistry at position 1 (R configuration) likely influences the binding affinity and selectivity for various biological targets .

Research on related compounds provides valuable insights into the potential applications of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. For example, studies on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have demonstrated inhibitory activity against monoamine oxidase (MAO)-A and -B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings suggest potential applications in the treatment of depression and neurodegenerative disorders .

Additional research has shown that various 1-phenyl-3,4-dihydroisoquinoline scaffolds exhibit specific phosphodiesterase-4 inhibitory activity, with some compounds demonstrating strong inhibitory action both in vitro and in vivo. Furthermore, N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been found to possess significant urease inhibitory potential, with certain compounds showing more potent activity than standard inhibitors .

Analytical Methods and Characterization

The accurate identification, characterization, and analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are essential for its application in research and development. Various analytical techniques are employed to determine its purity, identity, and structural features. These methods provide critical information for quality control and structure verification purposes .

Spectroscopic techniques play a central role in the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the carbon-hydrogen framework and stereochemistry. Mass spectrometry techniques such as EI-MS, FAB-MS, and HRMS offer precise molecular weight determination and fragmentation patterns that help confirm the molecular structure .

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC), are valuable for assessing the purity of the compound and separating it from structurally similar impurities. These techniques are particularly important in pharmaceutical applications where high purity standards are required .

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